2-(Prop-2-enoxycarbonylamino)propanoic acid 2-(Prop-2-enoxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 90508-28-4
VCID: VC0556336
InChI: InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)
SMILES: CC(C(=O)O)NC(=O)OCC=C
Molecular Formula: C7H11NO4 · C12H23N
Molecular Weight: 354.49

2-(Prop-2-enoxycarbonylamino)propanoic acid

CAS No.: 90508-28-4

Cat. No.: VC0556336

Molecular Formula: C7H11NO4 · C12H23N

Molecular Weight: 354.49

* For research use only. Not for human or veterinary use.

2-(Prop-2-enoxycarbonylamino)propanoic acid - 90508-28-4

Specification

CAS No. 90508-28-4
Molecular Formula C7H11NO4 · C12H23N
Molecular Weight 354.49
IUPAC Name 2-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)
SMILES CC(C(=O)O)NC(=O)OCC=C

Introduction

2-(Prop-2-enoxycarbonylamino)propanoic acid, with the CAS number 918936-47-7, is a complex organic compound featuring a prop-2-enoxycarbonylamino group attached to a propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.

Synthesis

While specific synthesis details for 2-(Prop-2-enoxycarbonylamino)propanoic acid are not readily available, compounds with similar structures often involve reactions between amino acids and chloroformates under basic conditions. For instance, the synthesis of related compounds like 3-Phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves the reaction of L-phenylalanine with prop-2-en-1-yl chloroformate in dichloromethane using triethylamine as a base.

Organic Synthesis

2-(Prop-2-enoxycarbonylamino)propanoic acid could serve as a building block in organic synthesis, particularly in the preparation of modified peptides or drugs. Its structural features allow it to participate in various chemical reactions, such as nucleophilic substitutions and esterifications.

Chemical Data

PropertyValue
CAS Number918936-47-7
PurityUp to 95%
Molecular FormulaNot specified
Molecular WeightNot specified

Synthesis Conditions

ReagentConditionRole
ChloroformateBasic conditionsReactant
Organic Solvente.g., DichloromethaneSolvent
Basee.g., TriethylamineNeutralizes byproducts

Potential Reactions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionVarious nucleophilesOrganic solvents, basic conditions
EsterificationAlcoholsAcidic conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator